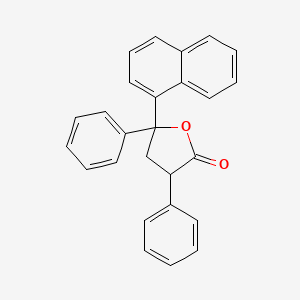
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a naphthalene ring, two phenyl groups, and a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one typically involves the reaction of naphthalene derivatives with phenyl-substituted dihydrofuran precursors. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to cyclization to form the dihydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl alcohols.
Aplicaciones Científicas De Investigación
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yl)-2-phenylethanone: Similar structure but lacks the dihydrofuran ring.
3,5-Diphenyl-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of a dihydrofuran ring.
Naphthalen-1-yl phenyl ketone: Similar aromatic structure but different functional groups.
Uniqueness
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is unique due to its combination of a naphthalene ring, two phenyl groups, and a dihydrofuran ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propiedades
Número CAS |
5344-73-0 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
5-naphthalen-1-yl-3,5-diphenyloxolan-2-one |
InChI |
InChI=1S/C26H20O2/c27-25-23(20-10-3-1-4-11-20)18-26(28-25,21-14-5-2-6-15-21)24-17-9-13-19-12-7-8-16-22(19)24/h1-17,23H,18H2 |
Clave InChI |
PNJGNAASVBVSPS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

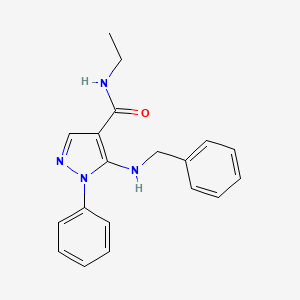
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
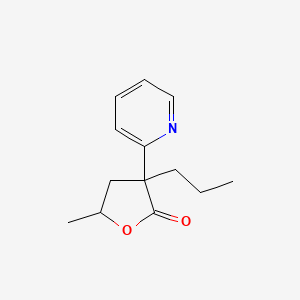



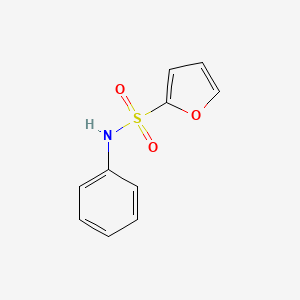
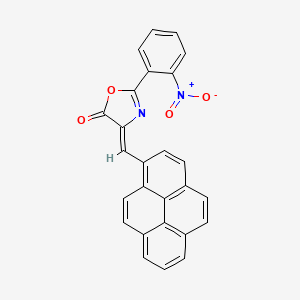
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)

![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

